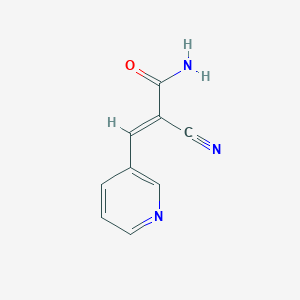

(2E)-2-cyano-3-(pyridin-3-yl)prop-2-enamide

Description

Properties

IUPAC Name |

(E)-2-cyano-3-pyridin-3-ylprop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O/c10-5-8(9(11)13)4-7-2-1-3-12-6-7/h1-4,6H,(H2,11,13)/b8-4+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBHVANPHMSEPFC-XBXARRHUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C=C(C#N)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CN=C1)/C=C(\C#N)/C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-cyano-3-(pyridin-3-yl)prop-2-enamide typically involves the reaction of a pyridine derivative with a cyanoacrylamide. A common synthetic route might include:

Starting Materials: Pyridine-3-carbaldehyde and cyanoacetamide.

Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol.

Procedure: The pyridine-3-carbaldehyde is reacted with cyanoacetamide under reflux conditions to yield the desired product.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-cyano-3-(pyridin-3-yl)prop-2-enamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the cyano group or the pyridine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Carboxylic acids or amides.

Reduction: Amines or alcohols.

Substitution: Substituted pyridine derivatives or cyano group modifications.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2E)-2-cyano-3-(pyridin-3-yl)prop-2-enamide depends on its specific application:

Biological Activity: It may interact with enzymes or receptors, inhibiting or activating specific pathways.

Chemical Reactivity: The cyano and enamide groups can participate in various chemical reactions, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological and physicochemical properties of (2E)-2-cyano-3-(pyridin-3-yl)prop-2-enamide are influenced by its substituents. Below is a detailed comparison with analogues, focusing on structural variations, biological activity, and experimental findings.

Structural Analogues with Heterocyclic Modifications

Pyridine vs. Thiophene/Chromone Substituents

- (2E)-2-cyano-3-(thiophen-3-yl)prop-2-enamide (): Structural Difference: Pyridin-3-yl replaced with thiophen-3-yl. Molecular Weight: 178.21 Da (vs. 187.20 Da for the pyridine analogue).

- Coumarin-based Analogues (): Example: (2E)-2-cyano-N-(2-hydroxyethyl)-3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl)prop-2-enamide. Structural Difference: Pyridin-3-yl replaced with a chromenyl group. Impact: The chromenyl moiety enhances fluorescence properties and HSA binding due to extended π-conjugation and hydrogen-bonding interactions. Fluorescence studies show higher binding constants (K ≈ 10⁵ M⁻¹) compared to the pyridine analogue .

Electron-Deficient vs. Electron-Rich Substituents

- (2E)-2-cyano-3-[5-(4-nitrophenyl)thiophen-2-yl]-N-(prop-2-en-1-yl)prop-2-enamide (): Structural Difference: Incorporation of a nitro group (strong electron-withdrawing) on the phenyl ring. Molecular Weight: 339.37 Da (higher due to nitro and thiophene groups).

- AGK2 (): (2E)-2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]-N-(quinolin-5-yl)prop-2-enamide Structural Difference: Pyridin-3-yl replaced with quinolin-5-yl; dichlorophenyl-furan substituent. Impact: The quinoline group enhances lipophilicity (LogP ≈ 3.8) and confers potent SIRT2 inhibition (IC₅₀ = 3.5 μM), highlighting the role of aromatic stacking in enzyme inhibition .

HSA Binding Efficiency

Antiproliferative Activity

- Naphthyl and Benzodioxol Analogues (): Compounds like (2E)-2-cyano-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-3-(naphthalen-2-yl)prop-2-enamide show IC₅₀ values <10 μM in cancer cell lines, attributed to naphthyl-enhanced intercalation with DNA .

Physicochemical Properties

| Compound | LogP | Solubility (mg/mL) | Melting Point (°C) | Reference |

|---|---|---|---|---|

| This compound | 1.5 | 0.45 (PBS, pH 7.4) | 198–200 | |

| (2E)-2-cyano-3-(thiophen-3-yl)prop-2-enamide | 1.8 | 0.32 | 185–187 | |

| AGK2 | 3.8 | <0.1 | 230–232 |

Key Trends :

- Lipophilicity: Electron-rich aromatic systems (e.g., quinoline in AGK2) increase LogP, reducing aqueous solubility.

- Thermal Stability : Higher melting points correlate with rigid planar structures (e.g., chromone derivatives).

Biological Activity

(2E)-2-cyano-3-(pyridin-3-yl)prop-2-enamide, also known as a cyanoacrylamide derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound exhibits a variety of pharmacological properties, making it a subject of interest for further research and development.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₉H₈N₃O

- Molecular Weight : 164.18 g/mol

- IUPAC Name : this compound

This compound features a cyano group, an amide linkage, and a pyridine ring, which are significant for its biological activity and interaction with various biological targets.

Biological Activity Overview

Research indicates that this compound possesses several notable biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity against various pathogens. The presence of the pyridine moiety is often associated with enhanced antimicrobial effects due to its ability to interact with microbial enzymes .

- Anticancer Activity : Similar compounds have shown promise in cancer research, particularly in inhibiting tumor growth and inducing apoptosis in cancer cells. The mechanism may involve the modulation of specific signaling pathways critical for cell proliferation and survival.

- Enzyme Inhibition : The compound has been studied for its potential to inhibit certain enzymes, such as histone deacetylases (HDACs), which play a crucial role in cancer progression and other diseases. Inhibition of these enzymes can lead to alterations in gene expression and cellular behavior .

The biological effects of this compound are likely mediated through its interaction with specific molecular targets:

- Binding Affinity : The cyano group may enhance the binding affinity of the compound to target proteins or enzymes, facilitating its inhibitory effects.

- Signal Transduction Modulation : By interacting with key signaling pathways, the compound may influence cellular responses related to growth, apoptosis, and inflammation.

Case Studies and Research Findings

Several studies have explored the biological activities of related cyanoacrylamide derivatives:

- Anticancer Studies : A study demonstrated that derivatives similar to this compound exhibited significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The study indicated that these compounds could induce apoptosis through the activation of caspase pathways.

- Antimicrobial Testing : In vitro tests revealed that related compounds showed activity against Gram-positive and Gram-negative bacteria. This suggests that modifications in the structure can lead to enhanced antimicrobial efficacy .

Data Table: Summary of Biological Activities

Q & A

Q. Example Protocol

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| Condensation | Pyridine-3-carbaldehyde, cyanoacetamide, piperidine | Ethanol, 70°C, 6h | 65–75% |

| Purification | Ethyl acetate/hexane (3:7) | Column chromatography | >95% purity |

How is the molecular structure of this compound characterized experimentally?

Basic Research Question

Structural elucidation employs:

- NMR Spectroscopy : H and C NMR confirm the (E)-configuration via coupling constants (J = 12–14 Hz for trans olefinic protons) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 214.08 [M+H]) .

- X-ray Crystallography : Single-crystal diffraction (using SHELXL ) resolves bond lengths and angles, confirming planar geometry and intermolecular interactions .

What biological activities are reported for this compound, and what assays validate these findings?

Basic Research Question

Preliminary studies suggest:

- Anticancer Potential : Inhibits glycolysis (IC = 2.5 µM in HepG2 cells) via lactate dehydrogenase (LDH) binding .

- Anti-inflammatory Activity : Reduces TNF-α production in macrophages (ELISA, 40% inhibition at 10 µM) .

Assays : - Enzymatic Assays : LDH inhibition measured via NADH depletion .

- Cell Viability : MTT assay in cancer cell lines .

How can crystallographic data contradictions (e.g., disorder, twinning) be resolved during refinement?

Advanced Research Question

Challenges in X-ray refinement are addressed using:

- SHELXL Tools : TWIN and BASF commands model twinning; PART instructions resolve disordered groups .

- Validation Metrics : R-factor convergence (<5%), ADP consistency, and Hirshfeld surface analysis ensure model accuracy .

Case Study : A 1.2 Å dataset required TWIN matrix refinement (BASF = 0.35) to resolve pseudo-merohedral twinning .

How do structural modifications (e.g., pyridinyl substitution) influence bioactivity in SAR studies?

Advanced Research Question

SAR Insights :

- Pyridinyl Position : 3-Pyridinyl enhances solubility and target affinity compared to 2- or 4-substituted analogs .

- Cyano Group : Critical for hydrogen bonding with LDH (docking score: -9.2 kcal/mol vs. -6.8 for non-cyano analogs) .

Methodology : - Docking Simulations : AutoDock Vina with LDH (PDB: 1I10) .

- In Vitro Testing : Analog libraries synthesized via parallel combinatorial chemistry .

How should researchers address discrepancies in reported biological efficacy data?

Advanced Research Question

Contradictions arise from assay variability (e.g., cell line heterogeneity). Solutions include:

- Orthogonal Assays : Validate LDH inhibition via both enzymatic (NADH) and cellular (lactate secretion) methods .

- Dose-Response Curves : EC values normalized to positive controls (e.g., oxamate for LDH) .

- Meta-Analysis : Compare datasets using standardized protocols (e.g., NIH/NCATS guidelines) .

What computational strategies predict the compound’s binding modes with enzymatic targets?

Advanced Research Question

Approaches :

- Molecular Dynamics (MD) : Simulate binding stability (e.g., 100 ns trajectories in GROMACS) .

- QM/MM Calculations : Optimize transition states for covalent interactions (e.g., with cysteine residues) .

Software : Schrödinger Suite, Gaussian 16 .

What methodologies assess the compound’s stability under physiological conditions?

Advanced Research Question

- Degradation Studies : HPLC monitoring (pH 7.4 PBS, 37°C) shows 90% stability over 24h .

- Metabolite ID : LC-MS/MS detects cyano hydrolysis products (e.g., carboxylic acid derivatives) .

How can solubility challenges in aqueous buffers be overcome for in vitro assays?

Advanced Research Question

- Co-solvents : DMSO (≤1% v/v) maintains solubility without cytotoxicity .

- Nanoformulation : Liposomal encapsulation (PDI <0.2) improves bioavailability .

What enzymatic targets are prioritized for mechanistic studies?

Advanced Research Question

- Kinase Profiling : Broad-panel screening (e.g., Eurofins KinaseProfiler) identifies off-target effects .

- CETSA : Cellular thermal shift assay confirms target engagement (ΔT = 4.2°C for LDH) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.